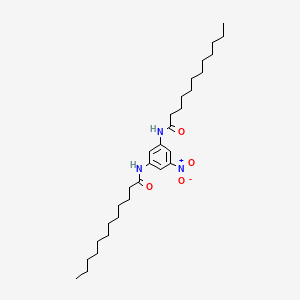![molecular formula C22H19ClN2O2 B11557628 N'-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide](/img/structure/B11557628.png)
N'-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE is a hydrazone derivative known for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone. The presence of the 4-chlorophenyl and 3-methylphenyl groups contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-[(3-methylphenyl)methoxy]benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 4-chlorobenzaldehyde and 4-[(3-methylphenyl)methoxy]benzohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under vacuum to obtain the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form the corresponding azo compound.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and nonlinear optical materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and coordination compounds.
作用機序
The mechanism of action of N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound’s ability to undergo redox reactions can contribute to its biological activity by generating reactive oxygen species that can damage cellular components.
類似化合物との比較
Similar Compounds
- **N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- **4-[(4-CHLOROPHENOXY)METHYL]-N’-{(E)-[3-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}BENZOHYDRAZIDE
Uniqueness
N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE is unique due to the presence of both 4-chlorophenyl and 3-methylphenyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C22H19ClN2O2 |
|---|---|
分子量 |
378.8 g/mol |
IUPAC名 |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-[(3-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-16-3-2-4-18(13-16)15-27-21-11-7-19(8-12-21)22(26)25-24-14-17-5-9-20(23)10-6-17/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChIキー |
SVCZLWDQVWMHMH-ZVHZXABRSA-N |
異性体SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl benzoate](/img/structure/B11557550.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11557558.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11557562.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11557565.png)
![2-(3,4-dimethylphenyl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11557566.png)
![2,4-dibromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557568.png)
![3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11557569.png)
![4-nitro-N'-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide](/img/structure/B11557578.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11557584.png)
![(5E)-3-{[(2,6-dimethylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11557587.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11557592.png)
![O-{3-[(3-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11557593.png)
![2-(3-bromophenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11557605.png)
